Home > Products > Screening Compounds P134564 > (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol -

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Catalog Number: EVT-14040527
CAS Number:
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are compounds that consist of a nitrogenous base attached to a sugar molecule, and they play crucial roles in biochemistry, particularly in the formation of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This specific compound features an aminopurine base linked to a hydroxymethyl-substituted sugar, indicating its potential relevance in biological systems.

Source

This compound is derived from purine metabolism and can be synthesized through various chemical reactions involving nucleobases and sugar derivatives. Its structure suggests it may be involved in biochemical pathways related to nucleotide synthesis or modification.

Classification

In terms of classification, this compound can be categorized as an organic compound due to its carbon-based structure. It falls under the subclass of nucleosides, which are further classified into purine and pyrimidine nucleosides based on the nitrogenous base present. This particular compound is a purine nucleoside due to the presence of the aminopurine moiety.

Synthesis Analysis

Methods

The synthesis of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol can be achieved through several methods:

  1. Glycosylation Reactions: This involves the reaction between a sugar derivative (such as ribose or its analogs) and an activated purine base. The glycosidic bond formation is typically catalyzed by acid or base conditions.
  2. Reduction Reactions: The hydroxymethyl group can be introduced through reduction processes involving aldehyde or ketone intermediates derived from sugars.
  3. Amine Coupling: The introduction of the amino group at the 6-position of the purine can be accomplished via amination reactions using appropriate amines under controlled conditions.

Technical Details

The synthesis often requires careful control of temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification post-synthesis.

Molecular Structure Analysis

Structure

The molecular structure of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol includes several key features:

  • A purine base (6-aminopurine) attached to a sugar moiety.
  • A five-membered oxolane ring (furanose form) with hydroxymethyl substitution at the 2-position.

This structural configuration is critical for its biological function as it mimics natural nucleosides.

Data

The molecular formula for this compound is C10H13N5O3C_{10}H_{13}N_{5}O_{3}, indicating it contains ten carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and three oxygen atoms. The stereochemistry at positions 2, 3, and 5 is specified by the R/S notation.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide derivatives.
  2. Glycosidic Bond Formation: It can react with other bases or sugars to form more complex nucleotides.
  3. Hydrolysis: Under certain conditions, it may hydrolyze back into its constituent parts.

Technical Details

These reactions often require specific enzymes or reagents to facilitate bond formation or cleavage, highlighting its potential applications in biochemical research.

Mechanism of Action

Process

The mechanism of action for this compound primarily revolves around its role in nucleotide metabolism:

  1. Incorporation into Nucleotides: Once phosphorylated, it can be incorporated into RNA or DNA strands during replication or transcription.
  2. Regulation of Cellular Processes: As a nucleoside analog, it may inhibit or modulate enzymatic activity associated with nucleotide synthesis.

Data

Research indicates that similar compounds can act as antiviral agents by interfering with viral replication processes due to their structural similarity to natural substrates.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydroxyl groups.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the purine ring.

Relevant analyses such as melting point determination and spectroscopic methods (e.g., NMR, IR) are essential for characterizing this compound accurately.

Applications

Scientific Uses

The compound has several significant applications in scientific research:

  1. Biochemical Research: Used in studies related to nucleic acid metabolism and enzyme kinetics.
  2. Drug Development: Potential candidate for developing antiviral drugs due to its ability to mimic natural nucleosides.
  3. Genetic Engineering: May serve as a tool in genetic manipulation techniques where nucleotide analogs are required.
Enzymatic Biosynthesis and Metabolic Integration

Ribonucleotide Reductase-Mediated Deoxygenation Mechanisms

Ribonucleotide reductases (RNRs) catalyze the de novo conversion of ribonucleotides to deoxyribonucleotides via radical-based mechanisms. Class Ia RNRs utilize a diferric-tyrosyl radical cofactor (Fe³⁺₂-Y122•) housed in the β2 subunit to generate a transient thiyl radical (Cys439•) in the α2 subunit. This radical initiates 3'-hydrogen atom abstraction from the ribose moiety of substrates like adenosine diphosphate (ADP), facilitating 2'-deoxygenation [5]. The reaction proceeds through a proton-coupled electron transfer (PCET) cascade along a conserved pathway: Y122•[β] ⇌ Y356[β] ⇌ Y731[α] ⇌ Y730[α] ⇌ C439[α]. Kinetic studies reveal a turnover frequency of 2–10 s⁻¹ for dNDP production, with irreversible water elimination driving the reaction forward [5]. Subunit docking models demonstrate a 35–48 Å radical transfer distance between Y122• and catalytic sites, necessitating precise conformational gating for activity [5].

Table 1: Key Structural Elements in RNR Radical Transfer Pathway

Residue (E. coli numbering)FunctionDistance to Y122• (Å)
Y356 (β subunit)Radical relay residue30
Y731 (α subunit)Interface residue38–39
Y730 (α subunit)Active site adjacent residue39
C439 (α subunit)Thiyl radical initiation site48

Substrate Specificity in Purine Salvage Pathways

Purine salvage pathways repurpose pre-existing nucleobases and nucleosides, with substrate specificity governed by phosphoribosyltransferases and kinases. Hypoxanthine-guanine phosphoribosyltransferase (HPRT) salvages hypoxanthine and guanine using phosphoribosylpyrophosphate (PRPP) as a cosubstrate. Mutations in HPRT cause Lesch-Nyhan syndrome, characterized by uric acid overproduction and neurological impairment [7]. Conversely, adenine phosphoribosyltransferase (APRT) exclusively processes adenine. Its deficiency leads to 2,8-dihydroxyadenine crystalluria due to xanthine oxidoreductase-mediated adenine oxidation [7]. The nucleoside (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol likely enters salvage via deoxyadenosine kinase (dAK), which exhibits 1,000-fold higher catalytic efficiency (kcat/KM) for deoxyadenosine than mammalian kinases—a critical adaptation in organisms lacking de novo deoxyribonucleotide synthesis [9].

Table 2: Purine Salvage Enzymes and Substrate Preferences

EnzymePrimary SubstratesPathological Consequences of Deficiency
HPRTHypoxanthine, GuanineHyperuricemia, Neurological dysfunction
APRTAdenine2,8-Dihydroxyadenine stones, Renal failure
Deoxyadenosine kinase (dAK)Deoxyadenosine, AnalogsImpaired dATP synthesis (in salvage-dependent organisms)

Role in DNA Repair Enzymology: AP Endonuclease Interactions

Apurinic/apyrimidinic (AP) endonucleases are central to base excision repair (BER), cleaving DNA 5' to abasic sites. APE1 (human) and its bacterial homologs recognize both natural abasic sites and synthetic analogs like tetrahydrofuran (THF). Photocross-linking studies demonstrate that AP endonucleases and poly(ADP-ribose) polymerase-1 (PARP-1) compete for binding to identical BER intermediates. Specifically, both enzymes exhibit high-affinity interactions with 5'-phosphate-containing THF residues. APE1 cleaves the DNA backbone, generating 3'-OH termini for polymerase extension, while PARP-1 modulates this activity through competitive binding [8]. In Neisseria meningitidis, a specialized 3'-phosphodiesterase Neisserial exonuclease (NExo) processes 3'-blocked DNA ends but lacks AP endonuclease activity due to steric hindrance by His167 in the substrate-binding pocket [2]. These interactions are critical for genomic stability, particularly under oxidative stress.

Kinetic Analysis of Phosphorylation by Deoxyadenosine Kinase

Deoxyadenosine kinase (dAK) kinetics follow a Bi Bi ordered sequential mechanism, where ATP binds before deoxyadenosine, followed by phosphate transfer and ordered release of ADP and dAMP. Surface plasmon resonance (SPR) studies of Mycoplasma mycoides dAK reveal a catalytic efficiency (kcat/KM) of 1.9 ± 0.09 s⁻¹ and KM of 40 ± 9 nM for its physiological substrate [3] [9]. Giardia intestinalis dAK exhibits enhanced substrate affinity due to unique tetramerization mediated by extended N- and C-termini. Truncation mutants lacking these termini dissociate into dimers, resulting in markedly reduced deoxyadenosine affinity—highlighting oligomerization as an evolutionary adaptation for efficient salvage [9]. Structural analyses (cryo-EM, crystallography) confirm that tetrameric dAK positions key residues (Asp146, Asn148, Asp217, His247) to optimize deoxyadenosine coordination and phosphoryl transfer.

Table 3: Kinetic Parameters of Deoxyribonucleoside Kinases

Organism/EnzymeKM (deoxyadenosine)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Giardia intestinalis dAK40 ± 9 nM1.9 ± 0.094.75 × 10⁷
Human dCK0.5–5 µM0.05–0.1~2 × 10⁴

Properties

Product Name

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1

InChI Key

VGSMHXAPKCTFOZ-RRKCRQDMSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=NC=NC(=C32)N)CO)O

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